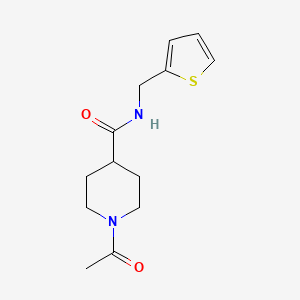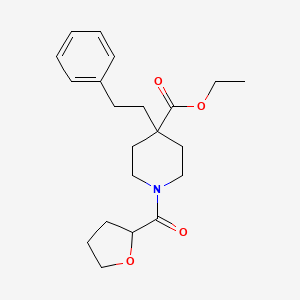
1-acetyl-N-(2-thienylmethyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical processes, including the formation of piperidine rings, functionalization, and modification of side chains. For instance, the synthesis of novel piperidine derivatives with anti-acetylcholinesterase activity illustrates the complexity and creativity in designing compounds with specific biological activities (Sugimoto et al., 1990). Additionally, the synthesis of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides demonstrates the variety of synthetic approaches and the importance of substituent effects on the resulting compound's potency (Van Daele et al., 1976).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical properties and biological activity. Studies often involve X-ray crystallography, NMR spectroscopy, and computational modeling to understand the conformational preferences and structural features critical for activity. For example, the structural analysis of N-cyclohexyl-4-methylpiperidine-1-carbothioamide provided insights into the conformation of the piperidine-1-carbothioamide fragment, aiding in the design of new H3-receptor antagonists (Plazzi et al., 1997).
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, including cycloadditions, substitutions, and redox reactions, which are essential for synthesizing analogs with varied biological activities. The reactivity is influenced by the piperidine moiety and substituents, affecting their interaction with biological targets. The synthesis and reactions of these compounds highlight the interplay between chemical structure and reactivity (Hu et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure and significantly affect the compound's applicability in research and development. For instance, the crystal and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, synthesized by a one-pot three-component reaction, were analyzed to understand its stability and interactions in the solid state (Khan et al., 2013).
properties
IUPAC Name |
1-acetyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10(16)15-6-4-11(5-7-15)13(17)14-9-12-3-2-8-18-12/h2-3,8,11H,4-7,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRSKYTOVHELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4706754.png)
![8-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4706757.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4706758.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)
![N-(2-methoxyphenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4706774.png)

![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)

![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine](/img/structure/B4706808.png)
![N-(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706811.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4706813.png)

